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Compound of Interest

Compound Name: DDR1-IN-1 dihydrochloride

Cat. No.: B1191913 Get Quote

Executive Summary & Mechanism of Action
DDR1-IN-1 dihydrochloride is a highly selective, Type II kinase inhibitor designed to target

Discoidin Domain Receptor 1 (DDR1).[1] Unlike standard receptor tyrosine kinases (RTKs)

activated by soluble growth factors, DDR1 is activated by the extracellular matrix component

collagen.

To confirm activity, you cannot simply treat cells and blot. You must induce the target. DDR1-IN-

1 functions by binding to the "DFG-out" (inactive) conformation of the kinase domain, thereby

preventing the autophosphorylation events triggered by collagen binding.[1]

Mechanism Visualization
The following diagram illustrates the specific intervention point of DDR1-IN-1 within the

signaling cascade.
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Fig 1.[1] Mechanism of Action: DDR1-IN-1 binds the inactive kinase conformation, preventing

collagen-induced autophosphorylation.[1]

Quantitative Benchmarks
Before designing your experiment, align your dosing strategy with established potency data.
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Parameter Value Context

Cell-Free IC50 (DDR1) 105 nM
Direct kinase inhibition assay

[1].[1][2][3]

Cell-Free IC50 (DDR2) 413 nM
Shows ~4-fold selectivity over

DDR2 [1].[1][4][5][6]

Cellular EC50 ~87 nM

Inhibition of

autophosphorylation in U2OS

cells [1].[4][5]

Recommended Dose 0.1 – 1.0 µM

Doses >5 µM may lose

selectivity (off-target effects).

[1]

Solubility DMSO (max ~50 mM)

Dihydrochloride salt improves

stability but stock in DMSO is

standard.[1]

The "Gold Standard" Validation Protocol
The only definitive way to confirm DDR1-IN-1 activity is to measure the inhibition of collagen-

induced DDR1 phosphorylation via Western Blot.[1]

Phase 1: Experimental Design
Cell Line: U2OS (high DDR1), HCT116, or your specific epithelial line.[1]

Ligand: Rat Tail Collagen Type I or Collagen Type IV (DDR1 binds both; DDR2 binds only

Type I).[1]

Controls:

Negative: DMSO (Vehicle).[1]

Positive Control (Stimulation): Collagen only.[1]

Experimental: Collagen + DDR1-IN-1.[1][2]
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Phase 2: The Workflow
This timeline is critical. DDR1 activation is slower than EGFR or MET.
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(24h prior)
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(Overnight/12h)
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(90 mins)
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(Immediate)

Add Collagen
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Fig 2.[1][7][8][9] Experimental Timeline: Serum starvation reduces basal noise; pre-treatment

ensures inhibitor binding before ligand exposure.

Phase 3: Step-by-Step Methodology
Serum Starvation (Crucial):

Wash cells 2x with PBS.

Incubate in serum-free media (0% FBS) for 12–16 hours.

Why? Serum contains fibronectin and other factors that activate integrins and RTKs,

creating high background noise that masks DDR1-specific signals.

Compound Pre-treatment:

Add DDR1-IN-1 dihydrochloride (e.g., 1 µM) to the serum-free media.[1]

Incubate for 1 hour at 37°C.

Control: Add equal volume DMSO to control wells.

Collagen Stimulation:

Add solubilized Collagen Type I (final conc: 10–50 µg/mL) directly to the media.[1]

Incubate for 90 minutes at 37°C.
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Note: Unlike EGF which peaks at 10 mins, DDR1 phosphorylation is delayed and

sustained.

Lysis & Western Blot:

Wash with ice-cold PBS containing 1 mM Sodium Orthovanadate (Na3VO4).[1]

Lyse in RIPA buffer supplemented with protease AND phosphatase inhibitors.

Primary Antibodies:

Target: Phospho-DDR1 (Tyr792 or Tyr513).[1][8]

Loading Control: Total DDR1 (essential to prove you didn't just degrade the protein).

Troubleshooting & FAQs
Q1: I see no Phospho-DDR1 signal in my Western Blot,
even in the positive control.
Diagnosis: Lack of effective stimulation. Solution:

Check Ligand: DDR1 has very low basal phosphorylation. You must add Collagen I or IV.

Check Time: 5-10 minutes is too short. DDR1 activation involves receptor clustering which

takes time. Extend stimulation to 90 minutes or 2 hours [2].

Phosphatase Inhibitors: Did you add Na3VO4 to your PBS wash and lysis buffer? Tyrosine

phosphorylation is labile.

Q2: The compound precipitated when I added it to the
media.
Diagnosis: "Crash-out" due to low aqueous solubility.[1] Solution:

Stock Prep: Ensure the stock is 10 mM or higher in pure DMSO.
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Dilution: Do not add the DMSO stock directly to the dish. Dilute the compound in a small

volume of warm media first, vortex rapidly, and then add to the cells.

Concentration: Keep final DMSO concentration <0.5%. If testing >10 µM, solubility in media

becomes a limiting factor.

Q3: Can I use DDR1-IN-2 as a negative control?
Clarification: DDR1-IN-2 is not a negative control (inactive compound).[1]

DDR1-IN-1: Selective for DDR1.[1][2][3][4][5][6][8][10][11][12][13]

DDR1-IN-2: More potent but less selective (inhibits DDR1, DDR2, and other kinases like Bcr-

Abl) [1].[1]

Correct Control: Use DMSO as the vehicle control. To prove biological specificity, use a

DDR1-knockdown (siRNA/shRNA) cell line.[1]

Q4: My cells are detaching during the assay.
Diagnosis: Collagen effects or toxicity. Solution:

High concentrations of soluble collagen can sometimes cause gelation or detachment issues

depending on the surface.

Alternative: Coat the plates with collagen before seeding cells, rather than adding soluble

collagen. However, adding soluble collagen to established monolayers is generally preferred

for acute signaling assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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